molecular formula C6H10O4 B081177 (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol CAS No. 14621-31-9

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

Cat. No.: B081177
CAS No.: 14621-31-9
M. Wt: 146.14 g/mol
InChI Key: DISULGQOMPTDEN-VANKVMQKSA-N
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Description

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[410]heptan-5-ol is a bicyclic organic compound characterized by its unique structure, which includes a methoxy group and a dioxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a simpler hydrocarbon structure.

Scientific Research Applications

(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol include:

  • 4-Methoxyphenethylamine
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Uniqueness

What sets this compound apart from these similar compounds is its unique bicyclic structure and the presence of both a methoxy group and a dioxabicycloheptane ring system. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications.

Properties

IUPAC Name

(1S,2S,5R,6S)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISULGQOMPTDEN-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(O2)C(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@@H](O2)[C@@H](CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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